molecular formula C6H14ClNO B2514617 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride CAS No. 2231664-53-0

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride

Cat. No.: B2514617
CAS No.: 2231664-53-0
M. Wt: 151.63
InChI Key: ZFARZXPVUHKMIX-KYOXOEKESA-N
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Description

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride ( 2173105-60-5) is a cyclobutane derivative of interest in medicinal chemistry and organic synthesis. With a molecular formula of C 6 H 14 ClNO and a molecular weight of 151.63 g/mol , this compound features both an aminomethyl group and a hydroxyl group attached to a sterically defined cyclobutane ring. This unique structure, which can exist in cis or trans isomeric forms, makes it a valuable, rigid scaffold for constructing more complex molecules . It is typically supplied as a solid and should be stored under an inert atmosphere at 2-8°C . As a multifunctional intermediate, it is useful in pharmaceutical research for the development of novel bioactive compounds, particularly in the synthesis of potential enzyme inhibitors or receptor ligands where a constrained geometry is desired . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information. This compound has hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

3-(aminomethyl)-1-methylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)2-5(3-6)4-7;/h5,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFARZXPVUHKMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride typically involves the reaction of 1-methylcyclobutan-1-ol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) to facilitate the reaction.

    Solvent: Aqueous or alcoholic solvents to dissolve the reactants and products.

    Catalysts: Acidic catalysts like hydrochloric acid to promote the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(Aminomethyl)-1-methylcyclobutanone.

    Reduction: Formation of 3-(Aminomethyl)-1-methylcyclobutane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Cyclobutane Backbone

The following table compares key structural and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituents Functional Groups Reference
3-(Aminomethyl)-1-methylcyclobutan-1-ol HCl C₆H₁₄ClNO 151.63 2173105-60-5 1-methyl, 3-aminomethyl -OH, -CH₂NH₂
cis-3-Amino-1-methylcyclobutan-1-ol HCl C₅H₁₂ClNO 137.61 1523606-23-6 1-methyl, 3-amino -OH, -NH₂
3-(Aminomethyl)cyclobutan-1-one HCl C₅H₁₀ClNO 135.59 EN300-127319 3-aminomethyl Ketone (-C=O), -CH₂NH₂
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₄ClNO₂ 179.65 Methyl ester, methylamino -COOCH₃, -NHCH₃

Key Observations :

  • Substituent Effects: The target compound’s aminomethyl group enhances polarity compared to analogs with simple amino groups (e.g., cis-3-amino-1-methylcyclobutan-1-ol HCl) .
  • Functional Group Impact: The ketone in 3-(aminomethyl)cyclobutan-1-one HCl reduces solubility in polar solvents compared to hydroxyl-containing analogs .
  • Stereochemical Variations: cis and trans isomers (e.g., cis-3-(aminomethyl)-1-methylcyclobutanol HCl vs. trans isomers) exhibit differences in bioavailability due to spatial arrangement .

Physicochemical and Commercial Comparison

Table 2: Commercial and Stability Data

Compound Name Purity Storage Conditions Solubility (Predicted) Suppliers Reference
3-(Aminomethyl)-1-methylcyclobutan-1-ol HCl 95% 2–8°C, inert High in polar solvents Combi-Blocks, CymitQuimica
cis-3-Amino-1-methylcyclobutan-1-ol HCl 95% Not specified Moderate Aaron Chemicals LLC
1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol HCl 95% Not specified Low (lipophilic) Specialty suppliers

Key Observations :

  • Solubility: The target compound’s hydroxyl and aminomethyl groups favor solubility in polar solvents (e.g., water, ethanol), whereas analogs with ethoxy or methyl ester groups (e.g., 1-(aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol HCl) are more lipophilic .
  • Commercial Availability: The target compound is intermittently available due to demand, while cis-3-amino-1-methylcyclobutan-1-ol HCl is more consistently stocked .

Biological Activity

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride, with the CAS number 2173105-60-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₄ClNO
  • Molecular Weight : 151.63 g/mol
  • Purity : Specifications vary, with storage typically recommended in an inert atmosphere at 2-8°C.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. It has shown promise in several areas:

The mechanism through which this compound exerts its effects involves interaction with specific biological targets, such as enzymes and receptors. These interactions can lead to modulation of various signaling pathways within cells, potentially impacting processes like inflammation and cell proliferation.

Pharmacological Applications

Recent studies have indicated that this compound may be effective in treating conditions such as:

  • Rheumatoid Arthritis : The compound has been noted for its ability to modulate immune responses, suggesting its potential use in autoimmune disorders .
  • Psoriasis : Similar mechanisms may apply to skin conditions characterized by inflammatory processes .

Research Findings

Various studies have investigated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to reduce the activity of pro-inflammatory cytokines in cell cultures, indicating a potential anti-inflammatory effect.

Case Studies

A notable case study involved the administration of this compound in animal models of rheumatoid arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups. These findings suggest that the compound may offer therapeutic benefits in managing chronic inflammatory conditions.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced pro-inflammatory cytokines
Anti-inflammatoryDecreased joint swelling in models
Immune ModulationAltered immune response

Q & A

Basic: What synthetic routes are commonly employed for 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride, and how is its purity validated?

Answer:
The synthesis typically involves reacting the free base (3-(aminomethyl)-1-methylcyclobutan-1-ol) with hydrochloric acid under controlled conditions to form the hydrochloride salt. For structural analogs like cis-3-amino-1-methylcyclobutan-1-ol hydrochloride, similar methods are used, often requiring inert atmospheres and precise stoichiometry to avoid side reactions .
Purity Validation:

  • Thin-Layer Chromatography (TLC): Silica gel plates with mobile phases (e.g., ethyl acetate, acetic acid, HCl) can detect impurities. Spots are visualized using triketohydrindene/cadmium spray, with comparative intensity analysis against reference standards .
  • Potentiometric Titration: Used to quantify the compound by neutralizing the hydrochloride salt with a base, ensuring stoichiometric equivalence .

Advanced: How can stereochemical ambiguities in this compound be resolved?

Answer:
Cyclobutane derivatives often exhibit stereoisomerism due to constrained ring conformations. To address this:

  • Chiral Chromatography: Use chiral stationary phases (e.g., polysaccharide-based columns) to separate enantiomers. Retention times and peak areas provide quantitative stereochemical data.
  • X-ray Crystallography: Resolves absolute configuration by analyzing crystal lattice interactions. For example, cyclobutane derivatives like (1S,3S)-3-aminobutan-2-ol hydrochloride have been characterized this way .
  • NMR Spectroscopy: NOESY or ROESY experiments detect spatial proximity of protons, distinguishing cis/trans isomers .

Advanced: What methodological approaches are used to study the biological activity of this compound?

Answer:

  • Receptor Binding Assays: Radioligand competition studies (e.g., using [³H]-labeled antagonists) quantify affinity for neurotransmitter receptors, as seen in structurally related phenethylamine derivatives .
  • Enzyme Inhibition Kinetics: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition), comparing results to known inhibitors .
  • In Vivo Pharmacological Profiling: Dose-response studies in animal models assess behavioral or metabolic effects, with rigorous controls for confounding variables (e.g., pharmacokinetic interactions) .

Advanced: How can stability issues during storage or experimental use be mitigated?

Answer:

  • Storage Conditions: Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation or hydrolysis. Hydrochloride salts of similar amino alcohols degrade under humid conditions .
  • Degradation Monitoring: Periodic HPLC analysis tracks degradation products. For example, oxidation may yield ketones, detectable via UV absorbance shifts .
  • Buffered Solutions: Use phosphate-buffered saline (pH 7.4) for aqueous experiments to minimize acid-catalyzed decomposition .

Advanced: How should researchers address contradictory data in biological activity reports for cyclobutane derivatives?

Answer:

  • Meta-Analysis: Systematically compare studies for variables like assay type (e.g., cell-free vs. cell-based), species differences, or compound purity thresholds .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., varying substituents on the cyclobutane ring) to isolate structural determinants of activity. For example, methyl vs. ethyl groups can drastically alter receptor binding .
  • Reproducibility Checks: Replicate key experiments under standardized conditions, using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust using fume hoods .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .
  • First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation and seek medical evaluation .

Advanced: What computational tools predict the physicochemical properties of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict solubility and logP values using force fields (e.g., AMBER) parameterized for cyclopropane/cyclobutane systems .
  • Density Functional Theory (DFT): Calculate pKa and tautomeric stability, critical for understanding protonation states in biological environments .
  • ADMET Prediction: Software like SwissADME estimates bioavailability and metabolic pathways based on SMILES inputs (e.g., C1C(CC1O)CCN.Cl ) .

Basic: How is the hydrochloride salt formation validated?

Answer:

  • Elemental Analysis: Confirm Cl⁻ content matches theoretical values (e.g., ~20% by mass for C₆H₁₄ClNO) .
  • IR Spectroscopy: Detect N-H stretching (3300 cm⁻¹) and Cl⁻ counterion peaks (600–800 cm⁻¹) .
  • pH Titration: Monitor pH during salt formation; a sharp endpoint at pH ~4.5 confirms stoichiometric HCl addition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.